molecular formula C19H16N2O2S B7728143 (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile

Cat. No.: B7728143
M. Wt: 336.4 g/mol
InChI Key: HIOKJRVBDOFLPJ-GXDHUFHOSA-N
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, an ethoxy group, a methoxy group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired product by the addition of a nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the ethoxy or methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy and methoxy groups.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Lacks the ethoxy group.

    (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)prop-2-enenitrile: Lacks the methoxy group.

Uniqueness

The presence of both ethoxy and methoxy groups in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile distinguishes it from similar compounds

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-3-23-16-9-8-13(11-17(16)22-2)10-14(12-20)19-21-15-6-4-5-7-18(15)24-19/h4-11H,3H2,1-2H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOKJRVBDOFLPJ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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